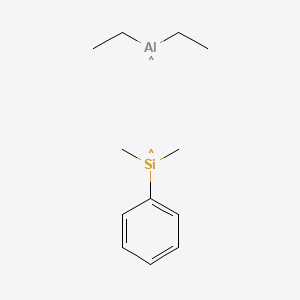![molecular formula C22H13NO2 B14410440 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione CAS No. 84373-10-4](/img/structure/B14410440.png)
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound featuring a fused ring system that includes both quinoline and indene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione typically involves multicomponent reactions. One common method includes the reaction of Meldrum’s acid with benzaldehyde and naphthalene-2-amine in the presence of a catalyst such as PEG-400 . This method is advantageous due to its mild reaction conditions, good yields, and environmentally benign nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of environmentally friendly catalysts are likely to be employed. Industrial synthesis would focus on optimizing reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved include signal transduction and metabolic processes, which are critical in various biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Indene: A hydrocarbon with applications in the synthesis of various organic compounds.
Benzoquinoline: A derivative of quinoline with additional fused benzene rings, enhancing its chemical reactivity.
Uniqueness
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is unique due to its fused ring system, which combines the properties of both quinoline and indene. This structural complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
84373-10-4 |
|---|---|
Formule moléculaire |
C22H13NO2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
2-benzo[f]quinolin-3-yl-3-hydroxyinden-1-one |
InChI |
InChI=1S/C22H13NO2/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19/h1-12,24H |
Clé InChI |
UFRSQDNSPROKJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=C(C5=CC=CC=C5C4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
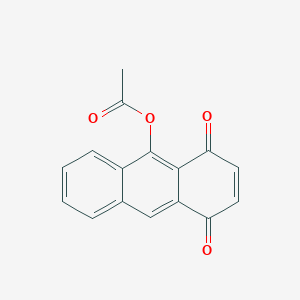
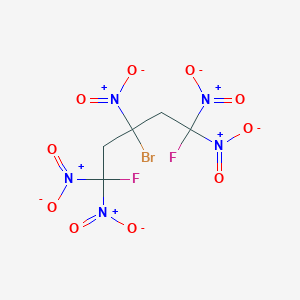
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)

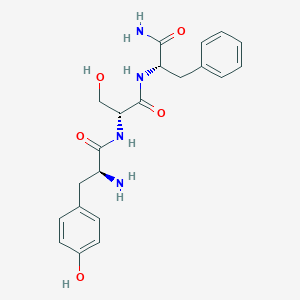
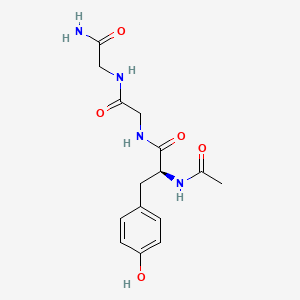
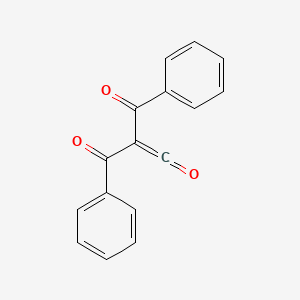
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
